molecular formula C25H20N2O2 B2561311 N'-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide CAS No. 341967-98-4

N'-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B2561311
CAS No.: 341967-98-4
M. Wt: 380.447
InChI Key: ZPJIKPKTFKGDEV-UHFFFAOYSA-N
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Description

N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylmethylene group and a naphthyloxy group attached to an acetohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide typically involves the reaction of 2-(2-naphthyloxy)acetic acid hydrazide with benzophenone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide analogs: Compounds with similar structures but different substituents.

    Hydrazide derivatives: Compounds containing the hydrazide functional group.

    Naphthyloxy compounds: Compounds with the naphthyloxy moiety.

Uniqueness

N’-(diphenylmethylene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(benzhydrylideneamino)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c28-24(18-29-23-16-15-19-9-7-8-14-22(19)17-23)26-27-25(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17H,18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIKPKTFKGDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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